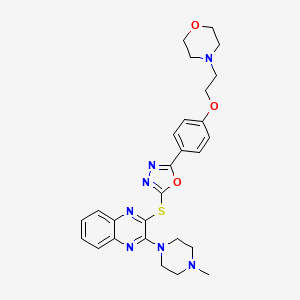
Bcl-2-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2-IN-9 is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. The BCL-2 protein family includes both pro-apoptotic and anti-apoptotic members, and BCL-2 itself is an anti-apoptotic protein that helps cells avoid apoptosis. Overexpression of BCL-2 is often observed in various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of benzothiazole derivatives, which are known for their BCL-2 inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Bcl-2-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Bcl-2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the BCL-2 protein and its interactions with other molecules.
Biology: Employed in research to understand the mechanisms of apoptosis and the role of BCL-2 in cell survival.
Mecanismo De Acción
Bcl-2-IN-9 exerts its effects by selectively binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins, such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The release of cytochrome c from the mitochondria and the subsequent activation of caspases result in programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Epigallocatechin gallate: A natural compound found in green tea that has been shown to inhibit BCL-2.
Curcumin: A compound found in turmeric that also exhibits BCL-2 inhibitory activity.
Uniqueness of Bcl-2-IN-9
This compound is unique in its high selectivity and potency as a BCL-2 inhibitor. Unlike some other inhibitors, it specifically targets BCL-2 without significantly affecting other members of the BCL-2 protein family, such as BCL-xL and MCL-1. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C27H31N7O3S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
4-[2-[4-[5-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]sulfanyl-1,3,4-oxadiazol-2-yl]phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C27H31N7O3S/c1-32-10-12-34(13-11-32)24-26(29-23-5-3-2-4-22(23)28-24)38-27-31-30-25(37-27)20-6-8-21(9-7-20)36-19-16-33-14-17-35-18-15-33/h2-9H,10-19H2,1H3 |
Clave InChI |
BPAWXOGUEIIURA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2SC4=NN=C(O4)C5=CC=C(C=C5)OCCN6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


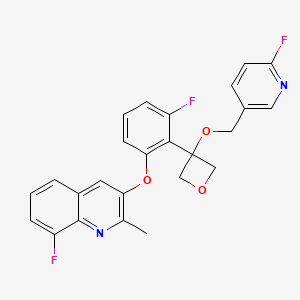
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
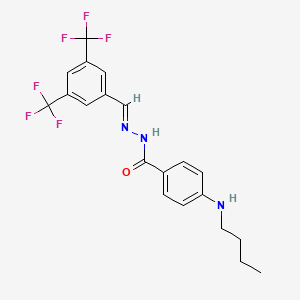
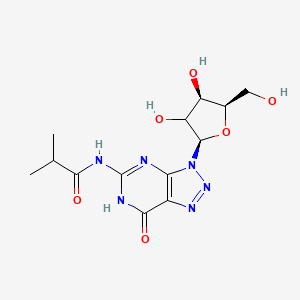
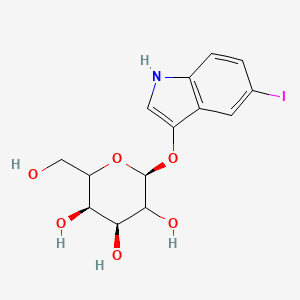


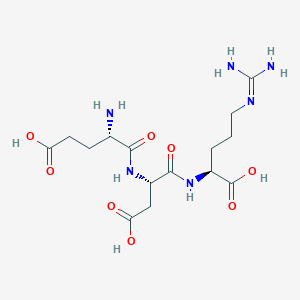

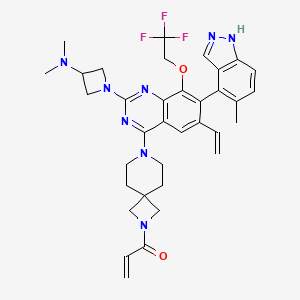
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
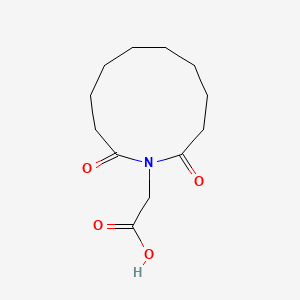
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

